molecular formula C15H19NO2 B262328 N,N-diallyl-2-ethoxybenzamide

N,N-diallyl-2-ethoxybenzamide

Cat. No. B262328
M. Wt: 245.32 g/mol
InChI Key: PENIDMXONWLTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-ethoxybenzamide, also known as DEB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DEB is a member of the class of compounds known as benzamides and has been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N,N-diallyl-2-ethoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, and fever. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. However, the exact biochemical and physiological effects of this compound are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

N,N-diallyl-2-ethoxybenzamide has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and is readily available. Additionally, this compound has been extensively studied and has a well-established biological activity profile. However, this compound also has some limitations for laboratory experiments. This compound has a relatively short half-life and can be rapidly metabolized in vivo. Additionally, this compound has been shown to be toxic at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N,N-diallyl-2-ethoxybenzamide. One area of research could focus on the development of more potent and selective analogs of this compound. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological effects. Finally, the potential applications of this compound in the treatment of cancer and other diseases could be further explored in preclinical and clinical studies.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has a wide range of biological activities and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been investigated as a potential chemotherapeutic agent. The synthesis of this compound is a straightforward process, and it has several advantages and limitations for laboratory experiments. Future research on this compound could focus on the development of more potent and selective analogs, elucidation of its mechanism of action, and exploration of its potential therapeutic applications.

Synthesis Methods

The synthesis of N,N-diallyl-2-ethoxybenzamide involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with allylamine to yield this compound. The synthesis of this compound is a straightforward process and can be carried out using standard laboratory techniques.

Scientific Research Applications

N,N-diallyl-2-ethoxybenzamide has been shown to possess a wide range of biological activities and has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to possess antitumor activity and has been investigated as a potential chemotherapeutic agent.

properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-ethoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C15H19NO2/c1-4-11-16(12-5-2)15(17)13-9-7-8-10-14(13)18-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3

InChI Key

PENIDMXONWLTNS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N(CC=C)CC=C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC=C)CC=C

Origin of Product

United States

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